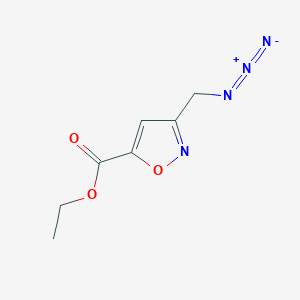
1-(2-Fluoro-6-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-fluoro-6-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2-fluoro-6-methylphenylmethyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluoro-6-methylphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-fluoro-6-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-fluoro-6-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-[(2-fluoro-6-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-fluoro-4-methylphenyl)methyl]piperazine
- 1-[(2-chloro-6-methylphenyl)methyl]piperazine
- 1-[(2-bromo-6-methylphenyl)methyl]piperazine
Comparison: 1-[(2-fluoro-6-methylphenyl)methyl]piperazine is unique due to the presence of the fluoro group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H17FN2 |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-[(2-fluoro-6-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI-Schlüssel |
WJCGWSXEZLNQNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)


![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)


![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)




